![molecular formula C15H15NO3S2 B5834923 methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)
methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate
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Overview
Description
Methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiophene derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate involves the inhibition of COX-2 enzyme activity. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, further studies are needed to understand the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in medicinal chemistry. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate. One potential direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the full extent of its biochemical and physiological effects. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in medicinal chemistry.
Synthesis Methods
Methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-methyl-2-aminothiophene-3-carboxylic acid with phenylthioacetic acid in the presence of thionyl chloride. The resulting compound is then treated with methyl iodide to obtain the final product.
Scientific Research Applications
Methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
methyl 5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-10-8-12(15(18)19-2)14(21-10)16-13(17)9-20-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHIYTOTCWAHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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